molecular formula C10H11N3O2 B11896784 3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid

3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B11896784
M. Wt: 205.21 g/mol
InChI Key: QZAJSEWXOBWWEX-UHFFFAOYSA-N
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Description

3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,5-a]pyridine scaffold substituted with a dimethylamino group at position 3 and a carboxylic acid moiety at position 1. The dimethylamino group enhances solubility and modulates electronic properties, while the carboxylic acid enables further derivatization via amidation or esterification .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

3-(dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-12(2)10-11-8(9(14)15)7-5-3-4-6-13(7)10/h3-6H,1-2H3,(H,14,15)

InChI Key

QZAJSEWXOBWWEX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C2N1C=CC=C2)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, transition metals, and various oxidizing and reducing agents . The conditions often involve ambient temperatures and pressures, making the reactions efficient and practical for laboratory and industrial settings.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can yield imidazo[1,5-a]pyridine derivatives with various functional groups .

Scientific Research Applications

Anti-inflammatory Agents

Research has indicated that derivatives of imidazo[1,2-a]pyridine, including 3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid, exhibit potential as inhibitors of Bruton's tyrosine kinase (Btk), which is implicated in autoimmune and inflammatory diseases. These compounds can modulate B-cell activation and proliferation, presenting a viable option for treating conditions like arthritis and other inflammatory disorders .

Case Study:
A study demonstrated that certain imidazo[1,2-a]pyridine derivatives effectively inhibited Btk activity with IC50 values below 50 micromolar in vitro. This suggests their potential as therapeutic agents for autoimmune diseases .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties against resistant strains of Entamoeba histolytica and Trichomonas vaginalis. In a non-clinical study, various imidazo[1,2-a]pyridine derivatives were tested for their efficacy in combating these neglected tropical diseases .

Findings:
The study reported that certain derivatives exhibited significant antiparasitic activity without causing hepatic or renal toxicity during acute toxicity tests. This positions them as promising candidates for further clinical evaluation .

Antitubercular Activity

This compound and its derivatives have been explored as potential antitubercular agents. A series of studies focused on the synthesis and biological evaluation of imidazo[1,2-a]pyridine carboxamides indicated their effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis.

Case Study:
One study highlighted the synthesis of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides which displayed potent activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. The compounds demonstrated low minimum inhibitory concentrations (MICs), indicating strong bactericidal properties .

Summary of Applications

The following table summarizes the key applications of this compound based on current research findings:

Application Area Description Key Findings
Anti-inflammatoryInhibition of Btk for treatment of autoimmune diseasesEffective at low IC50 values; potential for treating arthritis .
AntiparasiticEfficacy against Entamoeba histolytica and Trichomonas vaginalisSignificant antiparasitic activity with no observed toxicity .
AntitubercularActivity against drug-susceptible and multidrug-resistant M. tuberculosisLow MICs observed; promising candidates for further development .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as COX-1 and COX-2, which are involved in the inflammatory response . The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid CF₃ C₉H₅F₃N₂O₂ 212.15 Enhanced metabolic stability due to electron-withdrawing CF₃ group .
3-(Propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid Isopropyl C₁₁H₁₃N₂O₂ 217.23 Improved lipophilicity; used in prodrug design .
3-(Difluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid CHF₂ C₉H₆F₂N₂O₂ 212.15 Intermediate for antimalarial agents; moderate LogP (1.8) .
3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid Br C₈H₆BrN₂O₂ 245.08 Suzuki coupling precursor for biaryl derivatives .

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, Br) enhance reactivity in cross-coupling reactions .
  • Alkyl substituents (e.g., isopropyl) improve membrane permeability but reduce aqueous solubility .
Modifications at Position 1

The carboxylic acid at position 1 is often derivatized to amides or esters for enhanced bioactivity:

Compound Name Derivative Type Yield (%) LC-MS [M+H]+ Biological Activity
7-Bromo-N-[(oxan-4-yl)methyl]imidazo[1,5-a]pyridine-1-carboxamide Amide 78 338.0 GSK-3β inhibitor (IC₅₀ = 0.8 µM) .
Ethyl 6-(pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylate Ester 100 317.2 Fluorescent probe for DNA binding studies .
3-(4-Chlorophenyl)imidazo[1,5-a]pyridine Carboxylic acid removed 55 N/A Anticancer activity against HepG2 cells (GI₅₀ = 4.2 µM) .
Core Scaffold Modifications

Expanding the fused ring system alters pharmacological profiles:

Compound Name Core Structure Key Feature Activity
Benzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acid Benzo-fused Extended π-system Antiparasitic activity (IC₅₀ = 1.2 µM vs. Plasmodium falciparum) .
Imidazo[1,5-a]quinoline-3-carboxylic acid Quinoline-fused Enhanced rigidity c-MYC G-quadruplex stabilizer (ΔTₘ = 8.5°C) .

Structural Impact :

  • Benzo-fused analogs exhibit redshifted UV absorption (λₘₐₓ = 320 nm) due to conjugation .
  • Quinoline-fused derivatives show higher DNA binding affinity .

Biological Activity

3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a fused imidazo-pyridine ring structure, which is known for its ability to interact with various biological targets. The presence of the dimethylamino group enhances its solubility and bioavailability, making it a suitable candidate for drug development.

Anticancer Properties

Research has shown that imidazo[1,5-a]pyridine derivatives exhibit potent anticancer activity. For instance, compounds within this class have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study reported that certain analogs displayed IC50 values in the low micromolar range against human cancer cell lines, indicating their potential as chemotherapeutic agents .

Cognitive Enhancement

Inhibition of insulin-regulated aminopeptidase (IRAP) has been linked to cognitive enhancement. A series of imidazo[1,5-a]pyridine-based inhibitors were identified as non-competitive inhibitors of IRAP, showing promise in improving memory functions in animal models . This suggests potential applications in treating cognitive disorders.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have indicated that imidazo[1,5-a]pyridine derivatives possess activity against both Gram-positive and Gram-negative bacteria. For example, specific derivatives have shown minimum inhibitory concentrations (MICs) below 1 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The introduction of electron-donating groups at specific positions on the imidazo ring enhances anticancer activity.
  • Ring Modifications : Modifying the nitrogen positions can lead to improved binding affinities to target proteins involved in cancer progression and cognitive function .

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : A study evaluated a series of imidazo[1,5-a]pyridine derivatives for their ability to inhibit cancer cell proliferation. Results showed that compounds with specific substitutions exhibited enhanced cytotoxicity .
  • Cognitive Enhancement : In vivo experiments demonstrated that certain imidazo[1,5-a]pyridine analogs improved memory retention in mice subjected to memory impairment models .
  • Antimicrobial Studies : A comprehensive screening of imidazo[1,5-a]pyridine derivatives revealed several candidates with significant antibacterial activity against resistant strains .

Q & A

What are the most efficient synthetic strategies for preparing 3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid?

Answer:
The compound can be synthesized via multicomponent one-pot reactions, which minimize purification steps and improve yield. For example, green solvent-based approaches using aryl aldehydes, nitriles, and Meldrum’s acid under mild conditions (e.g., room temperature) have achieved yields up to 75% . Key steps include:

  • Cyclization : Use of microwave irradiation or transition-metal catalysts (e.g., Pd) to accelerate imidazo-pyridine ring formation.
  • Functionalization : Introducing the dimethylamino group via nucleophilic substitution or reductive amination after carboxylate ester hydrolysis.
    Methodological optimization should focus on solvent polarity, catalyst loading (e.g., 0.5–2 mol%), and reaction time (typically 6–24 hours) to balance efficiency and scalability .

How can structural ambiguities in imidazo[1,5-a]pyridine derivatives be resolved during characterization?

Answer:
Ambiguities in regioisomerism or substituent positioning require a combination of analytical techniques:

  • HRMS and NMR : Use 1H^1H-1H^1H COSY and 1H^1H-13C^{13}C HSQC to assign proton and carbon signals. For example, the dimethylamino group’s singlet at δ 2.8–3.2 ppm in 1H^1H NMR confirms its presence .
  • X-ray crystallography : Definitive structural confirmation, as demonstrated for related imidazo[1,5-a]pyridine bis-adducts, resolves steric clashes or tautomeric forms .
  • IR spectroscopy : Carboxylic acid C=O stretching (~1700 cm1^{-1}) differentiates between ester and acid forms .

What methodologies are recommended for evaluating the biological activity of this compound?

Answer:

  • In vitro enzyme assays : Screen for kinase or protease inhibition using fluorescence-based substrates (e.g., ATPase activity assays with IC50_{50} determination) .
  • Cell-based studies : Test cytotoxicity against cancer cell lines (e.g., MTT assays) and compare with non-malignant cells to assess selectivity .
  • Molecular docking : Use software like AutoDock Vina to predict binding modes to targets such as c-MYC G-quadruplex DNA, supported by SPR or ITC for affinity validation .

How should researchers address contradictory data in synthesis yields or biological activity across studies?

Answer:
Discrepancies often arise from:

  • Catalyst variability : Palladium vs. copper catalysts may alter reaction pathways (e.g., Suzuki coupling vs. Ullmann-type reactions) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions (e.g., ester hydrolysis) .
  • Biological assay conditions : Differences in cell lines, serum concentration, or incubation time affect IC50_{50} values. Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) .
    Systematic optimization via Design of Experiments (DoE) is recommended to identify critical factors .

What advanced strategies enable functional diversification of the imidazo[1,5-a]pyridine core?

Answer:

  • Friedländer reaction : Condense aldehyde derivatives (e.g., imidazo[1,5-a]pyridine-3-carbaldehyde) with ketones or amines to generate fused heterocycles .
  • Transition-metal catalysis : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the 1- or 3-positions, while Buchwald-Hartwig amination adds secondary amines .
  • Post-functionalization : Convert the carboxylic acid to amides or esters for prodrug development using EDC/HOBt coupling .

How can structure-activity relationships (SAR) be systematically studied for this scaffold?

Answer:

  • Analog library synthesis : Vary substituents at the 3-(dimethylamino) and 1-carboxylic acid positions. For example, replace dimethylamino with morpholino or piperazinyl groups .
  • Pharmacophore mapping : Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es_s) parameters with activity.
  • Metabolic stability assays : Assess microsomal half-life (e.g., human liver microsomes) to prioritize analogs with improved pharmacokinetics .

What are the challenges in scaling up laboratory-scale synthesis to gram quantities?

Answer:

  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) or acid-base extraction for carboxylate intermediates .
  • Catalyst recovery : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce metal leaching and costs .
  • Byproduct control : Monitor reaction progress via TLC or inline IR to minimize over-oxidation or dimerization .

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